Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- typically involves the reaction of imidazole derivatives with acetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product through nucleophilic substitution at the nitrogen atom of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various acetylated derivatives .
Scientific Research Applications
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities and applications in drug development.
Benzimidazole: A similar compound with an additional benzene ring, used in various pharmaceuticals and agrochemicals.
Thiazole: Another heterocyclic compound with a sulfur atom, known for its antimicrobial properties.
Uniqueness
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetyl chloride |
InChI |
InChI=1S/C5H8ClN3O/c6-4(10)3-9-5-7-1-2-8-5/h1-3H2,(H2,7,8,9) |
InChI Key |
GIYISCXMLYNLBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.